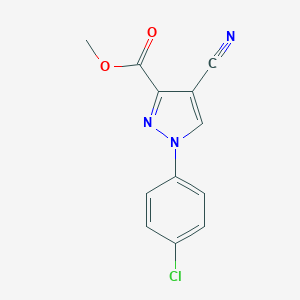![molecular formula C23H22ClN3O4S B283096 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)
4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate, also known as CR8, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate involves its inhibition of CDKs and GSK-3β. CDKs are enzymes that regulate the cell cycle and are overexpressed in cancer cells. By inhibiting CDK activity, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate induces cell cycle arrest and apoptosis in cancer cells. GSK-3β is an enzyme that plays a role in the development of neurodegenerative disorders. By inhibiting GSK-3β activity, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has a low toxicity profile and is well-tolerated in animal models. In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has also been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate in lab experiments is its low toxicity profile and well-tolerated nature in animal models. However, one limitation is that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate is a relatively new compound and further studies are needed to fully understand its potential as a therapeutic agent.
Zukünftige Richtungen
For 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate include further studies to explore its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, studies are needed to explore the optimal dosage and administration of 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate in animal models and human clinical trials. Furthermore, studies are needed to explore the potential side effects and interactions of 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate with other drugs.
Synthesemethoden
The synthesis of 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate involves the reaction of 4-(4-chlorophenyl)-5-hydrazino-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid with 6,7-dimethoxy-3,4-dihydro-1-isoquinolinecarbaldehyde in the presence of propionic anhydride. The resulting compound is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate inhibits the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell division and proliferation. By inhibiting CDK activity, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In addition to its anti-cancer properties, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has also been studied for its anti-inflammatory effects. Studies have shown that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate can inhibit the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammatory diseases such as rheumatoid arthritis.
Furthermore, 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that 4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate can inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which plays a role in the development of neurodegenerative disorders.
Eigenschaften
Molekularformel |
C23H22ClN3O4S |
|---|---|
Molekulargewicht |
472 g/mol |
IUPAC-Name |
[4-(4-chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methylidene]-1,3,4-thiadiazol-2-yl] propanoate |
InChI |
InChI=1S/C23H22ClN3O4S/c1-4-22(28)31-23-26-27(16-7-5-15(24)6-8-16)21(32-23)13-18-17-12-20(30-3)19(29-2)11-14(17)9-10-25-18/h5-8,11-13H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
ATDGNRPODQACBW-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=NN(C(=CC2=NCCC3=CC(=C(C=C32)OC)OC)S1)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCC(=O)OC1=NN(C(=CC2=NCCC3=CC(=C(C=C32)OC)OC)S1)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)


![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283035.png)
![Ethyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283036.png)